3,7-Propano-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Propano-1-benzofuran is a heterocyclic organic compound that features a benzene ring fused to a furan ring with a propano group attached at the 3rd and 7th positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Propano-1-benzofuran can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be employed to construct complex benzofuran derivatives . Another method involves the Friedel-Crafts reaction, where a benzene ring is alkylated to form the desired benzofuran structure .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves catalytic processes to ensure high yield and purity. Catalytic strategies, such as using nickel or palladium catalysts, are commonly employed to facilitate the formation of benzofuran rings .
Analyse Chemischer Reaktionen
Types of Reactions: 3,7-Propano-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert benzofuran derivatives into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a wide range of functionalized benzofuran derivatives .
Wissenschaftliche Forschungsanwendungen
3,7-Propano-1-benzofuran has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Benzofuran derivatives are used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,7-Propano-1-benzofuran involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives can inhibit enzymes such as carbonic anhydrase and tyrosinase, leading to various biological effects . The compound’s unique structure allows it to interact with multiple targets, making it a versatile scaffold for drug development .
Vergleich Mit ähnlichen Verbindungen
Benzothiophene: Similar to benzofuran but contains a sulfur atom instead of oxygen.
Indole: Contains a nitrogen atom in the five-membered ring.
Coumarin: Features a benzene ring fused to a lactone ring.
Uniqueness: 3,7-Propano-1-benzofuran stands out due to its unique propano group, which can influence its chemical reactivity and biological activity. This structural feature differentiates it from other benzofuran derivatives and similar compounds, providing distinct advantages in various applications .
Eigenschaften
CAS-Nummer |
377753-56-5 |
---|---|
Molekularformel |
C11H10O |
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
2-oxatricyclo[6.4.0.04,12]dodeca-1(8),3,9,11-tetraene |
InChI |
InChI=1S/C11H10O/c1-3-8-4-2-6-10-9(5-1)7-12-11(8)10/h2,4,6-7H,1,3,5H2 |
InChI-Schlüssel |
KWGCCWXFKPAXIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C3C(=CC=C2)C(=CO3)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.